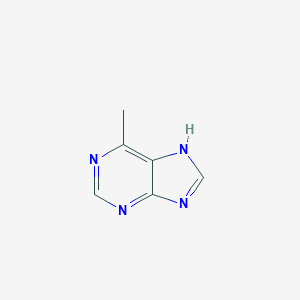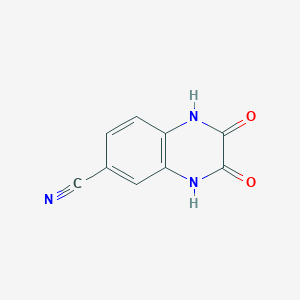
1,8-I-Aedans
Übersicht
Beschreibung
Given this context, I can offer a general approach on how to structure the content for a compound like "1,8-I-Aedans" based on common practices in the presentation of scientific information on chemical compounds:
- Overview: Provide a brief introduction to the compound, including its significance, general applications, and relevance to the field of study.
Synthesis Analysis
- Methods: Discuss the known synthetic routes for the compound, including any catalytic systems, reaction conditions, and yields. For compounds structurally related or relevant to the synthesis routes, see the work by Schier, Gamper, & Müller (1990) on magnesium bis[2-aminoethyl(hydrogen)phosphonate] octahydrate synthesis, which involves intricate hydrogen bonding and could offer insight into complex synthesis approaches for similar compounds (Schier, Gamper, & Müller, 1990).
Molecular Structure Analysis
- Details: Elaborate on the molecular structure, highlighting any unique features such as bond angles, electronic configuration, and spatial arrangement. The analysis of lumazine synthase's structure by Zhang et al. (2001) provides an example of detailed structural analysis that could be paralleled in studying "1,8-I-Aedans" (Zhang et al., 2001).
Wissenschaftliche Forschungsanwendungen
Studying Conformational Changes in Proteins : It's used to study the conformational change of tyrosyl-tRNA synthetase during tyrosyl adenylate formation (Kornelyuk, Klimenko, & Odynets, 1995).
Investigating Protein-DNA Interactions : The probe selectively binds to the lac repressor's cysteine-140, aiding in studying headpiece-core interface motions during DNA binding (Schneider, Barrett, & York, 1984).
Peptide Quantification and Sequencing : 1,5-I-AEDANS can be utilized as a fluorescence-based peptide quantification tool, offering interpretable tandem mass spectra for de novo peptide sequencing (Clements, Johnston, Larsen, & McEwen, 2005).
Fluorescence Energy Transfer Experiments : It is useful in selecting appropriate energy donors in fluorescence energy transfer experiments (Steinemann, Bietenhader, & Dockter, 1978).
Enzyme Inactivation Studies : 1,5-IAEDANS inactivates Saccharomyces cerevisiae phosphoenolpyruvate carboxykinase with a specific inactivation rate (Encinas, Quinones, & Cardemil, 1990).
Electrode Polymerization and Complex Formation : Oxidation of 1,8-diaminonaphthalene on electrodes leads to polymerization and complex formation with electrode materials (Pałys, Bukowska, & Jackowska, 1997).
DNA Targeting and Cellular Imaging : 1,8-naphthalimide derivatives, including variants of 1,8-I-AEDANS, are developed for DNA targeting, anticancer applications, and cellular imaging (Banerjee et al., 2013).
Studying Immunoglobulin Assembly : L-AEDANS is useful for examining light chain interactions and immunoglobulin assembly (Friedman, Chang, & Beychok, 1978).
Investigating Protein Motions : It helps in studying the interdomain motions in proteins like myosin subfragment 1 (Reshetnyak & Andreev, 2001).
Safety And Hazards
Unfortunately, I couldn’t find specific information on the safety and hazards of 1,8-I-Aedans from the search results.
Zukünftige Richtungen
Unfortunately, I couldn’t find specific information on the future directions of 1,8-I-Aedans from the search results.
Please note that this information is based on the search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to relevant scientific literature and resources.
Eigenschaften
IUPAC Name |
8-[2-[(2-iodoacetyl)amino]ethylamino]naphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15IN2O4S/c15-9-13(18)17-8-7-16-11-5-1-3-10-4-2-6-12(14(10)11)22(19,20)21/h1-6,16H,7-9H2,(H,17,18)(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIHEEHLFMMPKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NCCNC(=O)CI)C(=CC=C2)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190422 | |
| Record name | 1,8-I-Aedans | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-I-Aedans | |
CAS RN |
36930-64-0 | |
| Record name | 8-[[2-[(2-Iodoacetyl)amino]ethyl]amino]-1-naphthalenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36930-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-I-Aedans | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036930640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-I-Aedans | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-[[2-(iodoacetamido)ethyl]amino]naphthalene-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.419 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,8-I-AEDANS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBX1N96U2O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



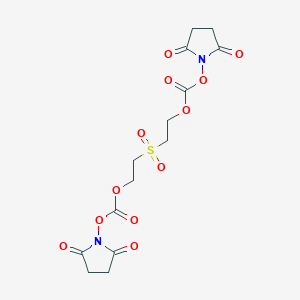
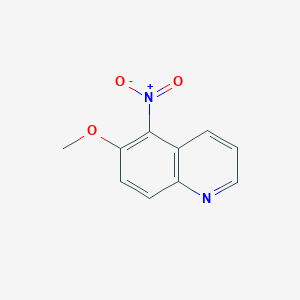
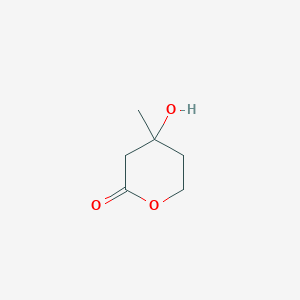
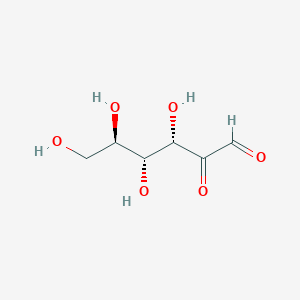
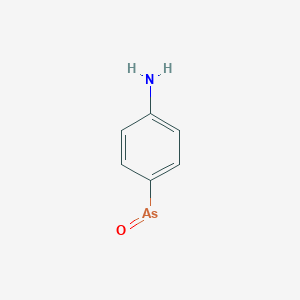
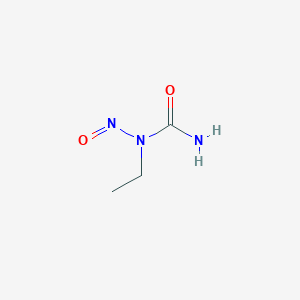
![8,9,10,11-Tetrahydrodibenzo[A,H]acridine](/img/structure/B14185.png)
![N-((4aR,6S,7R,8R,8aS)-6-(Benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B14186.png)
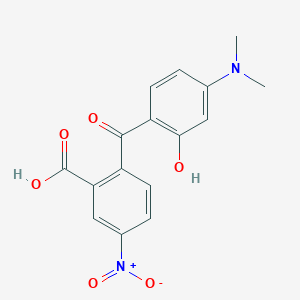
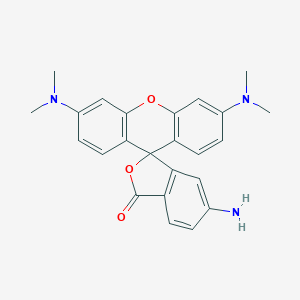
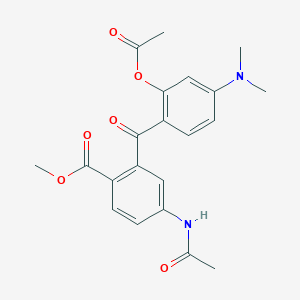
![5-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14197.png)
